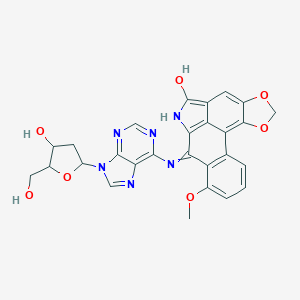![molecular formula C20H22N2O5 B236966 Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, commonly known as MMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives and has been studied for its various biochemical and physiological effects.
科学的研究の応用
MMMB has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, MMMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
作用機序
The mechanism of action of MMMB involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. MMMB has also been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which play a crucial role in inflammation and cancer progression.
生化学的および生理学的効果
MMMB has been reported to have various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a crucial factor in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer, MMMB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
MMMB has several advantages for lab experiments such as high purity and stability, easy synthesis method, and low toxicity. However, MMMB also has some limitations such as poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for MMMB research such as exploring its potential therapeutic applications in other diseases such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MMMB, its toxicity profile, and its potential interactions with other drugs. Additionally, the development of novel MMMB derivatives with improved solubility and efficacy could also be a promising direction for future research.
Conclusion:
In conclusion, MMMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of MMMB as a therapeutic agent in various diseases.
合成法
The synthesis of MMMB involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MMMB. This method has been reported to produce high yields of pure MMMB.
特性
製品名 |
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
methyl 5-[(2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-25-18-6-4-3-5-15(18)19(23)21-14-7-8-17(16(13-14)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
InChIキー |
IFVMYAUNAFDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



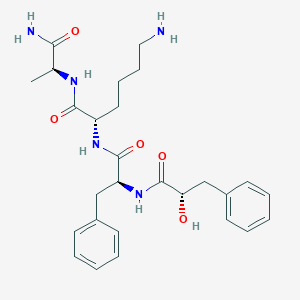
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
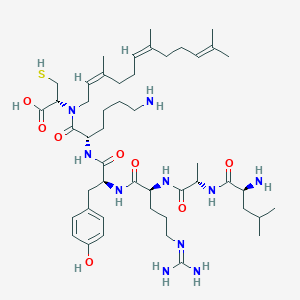
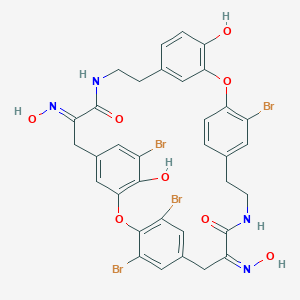
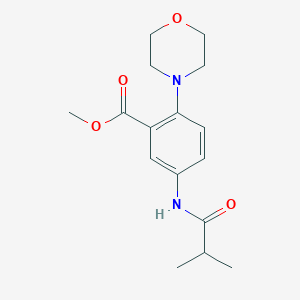
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
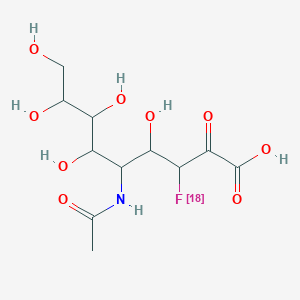
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
